1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a thiophene-2-carbonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-(thiophene-2-carbonyl)piperazine.
Reduction: Formation of 1-(2-Methoxyphenyl)-4-(thiophene-2-hydroxymethyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxyphenyl and thiophene-2-carbonyl groups may play a role in binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyphenyl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-4-(thiophene-2-hydroxymethyl)piperazine: Similar structure but with a hydroxymethyl group instead of a carbonyl group.
1-(2-Methoxyphenyl)-4-(thiophene-2-methyl)piperazine: Similar structure but with a methyl group instead of a carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQADZFNFNHIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671945 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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